molecular formula C9H18 B086175 Trans-4-NONENE CAS No. 10405-85-3

Trans-4-NONENE

Cat. No.: B086175
CAS No.: 10405-85-3
M. Wt: 126.24 g/mol
InChI Key: KPADFPAILITQBG-VQHVLOKHSA-N
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Description

Trans-4-Nonene: is an unsaturated hydrocarbon with the molecular formula C₉H₁₈ . It is a colorless liquid with a distinct odor and is one of the isomers of nonene. The compound is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the trans configuration, which means the hydrogen atoms attached to the double-bonded carbons are on opposite sides.

Scientific Research Applications

Trans-4-Nonene has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers, solvents, and surfactants.

    Biology: this compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.

Safety and Hazards

Trans-4-NONENE is classified as a flammable liquid and vapour. It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources. Containers should be kept tightly closed, and grounding and bonding of the container and receiving equipment is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-4-Nonene can be synthesized through various methods, including:

    Alkylation Reactions: One common method involves the alkylation of butenes with pentenes in the presence of a catalyst.

    Dehydration of Alcohols: Another method is the dehydration of 4-nonanol using an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, including nonenes. The mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-4-Nonene can undergo oxidation reactions to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.

    Reduction: It can be reduced to form saturated hydrocarbons, such as nonane, using hydrogenation reactions with catalysts like palladium or platinum.

    Substitution: this compound can participate in substitution reactions, where the double bond reacts with halogens or other electrophiles to form halogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: 4-Nonanol, 4-Nonanone, and nonanoic acid.

    Reduction: Nonane.

    Substitution: 4-Chlorononene, 4-Bromononene.

Mechanism of Action

The mechanism of action of trans-4-Nonene involves its interactions with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in addition reactions with electrophiles, leading to the formation of new compounds. Its double bond allows it to act as a nucleophile, reacting with electrophilic species in various chemical processes.

Comparison with Similar Compounds

    Cis-4-Nonene: The cis isomer of 4-Nonene, where the hydrogen atoms on the double-bonded carbons are on the same side.

    1-Nonene: An isomer with the double bond at the first carbon position.

    2-Nonene: An isomer with the double bond at the second carbon position.

Trans-4-Nonene is unique due to its trans configuration, which affects its physical properties, such as boiling point and density, as well as its reactivity in chemical reactions.

Properties

IUPAC Name

(E)-non-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADFPAILITQBG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873999
Record name (4E)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10405-85-3
Record name 4-Nonene, (4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4E)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NONENE, (4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5OC0PYC75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of trans-4-nonene influence its reactivity in the presence of the platinum-zeolite catalyst modified with organosilicon alkoxide?

A1: The research paper focuses on the regioselective hydrogenation of unsaturated compounds, specifically comparing the reaction rates of 1-nonene (terminal alkene) and this compound (internal alkene) []. The study demonstrates that the platinum-zeolite catalyst modified with diphenyldiethoxysilane exhibits a preference for hydrogenating terminal carbon-carbon double bonds over internal ones []. This suggests that the steric hindrance around the double bond in this compound hinders its interaction with the catalytic sites compared to the more accessible terminal double bond in 1-nonene.

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